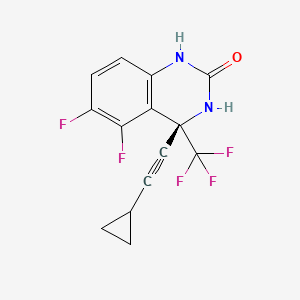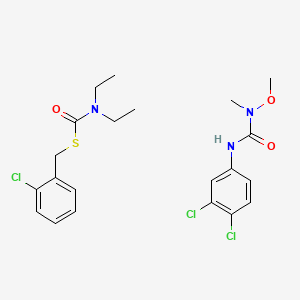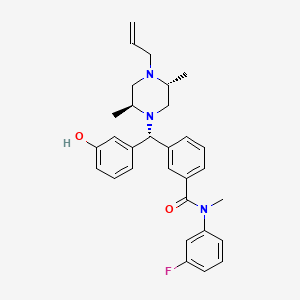
DY131
描述
DY131 是一种孤儿受体雌激素相关受体γ 的药理激动剂。 该化合物在调节能量生成、氧化代谢、细胞凋亡和炎症反应中起着至关重要的作用 . 它已被研究用于其在各种疾病状况(包括急性肝损伤和代谢紊乱)中的潜在治疗作用 .
科学研究应用
作用机制
生化分析
Biochemical Properties
DY131 plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the estrogen-related receptor gamma (ERRγ). ERRγ is involved in the regulation of mitochondrial biosynthesis, energy metabolism, and various metabolic pathways. This compound enhances the transcriptional activity of ERRγ, leading to increased expression of target genes such as the mitochondrial transcriptional factor A (TFAM). This interaction helps protect against mitochondrial dysfunction and metabolic disorders .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In renal tubular cells, this compound attenuates mitochondrial dysfunction and metabolic disorders, thereby protecting against acute kidney injury. It also promotes the expression of TFAM, which is crucial for mitochondrial function . In esophageal squamous cell carcinoma (ESCC) cells, this compound inhibits cell proliferation and glycolysis activity by modulating genes in the glycolysis pathway . Additionally, this compound has been found to reduce oxidative stress, inflammation, and apoptosis in liver cells, highlighting its protective effects against acute liver injury .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with ERRγ. By acting as an agonist, this compound enhances the transcriptional activity of ERRγ, leading to the upregulation of target genes involved in energy metabolism and mitochondrial function. This includes the promotion of TFAM expression, which is essential for mitochondrial biosynthesis and function . This compound also modulates the expression of genes in the glycolysis pathway, thereby inhibiting glycolysis activity in cancer cells . Furthermore, this compound has been shown to antagonize Wnt signaling in gastric cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated stability and sustained activity in various in vitro and in vivo studies. For instance, in murine models of acute kidney injury, this compound consistently ameliorated mitochondrial dysfunction and metabolic disorders over time . Similarly, in studies involving acute liver injury, this compound maintained its protective effects against oxidative stress, inflammation, and apoptosis over a prolonged period . These findings suggest that this compound has a stable and sustained impact on cellular function in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving acute liver injury, a dosage of 5 mg/kg/day of this compound was found to ameliorate liver injury and reduce oxidative stress, inflammation, and apoptosis without significant side effects on hepatic and renal functions . In a rat model of subarachnoid hemorrhage, this compound treatment significantly improved neurological deficits and reduced oxidative stress and neuronal apoptosis at specific dosages . Higher doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with ERRγ. By enhancing the transcriptional activity of ERRγ, this compound promotes the expression of genes involved in mitochondrial biosynthesis and energy metabolism. This includes the upregulation of TFAM, which is crucial for mitochondrial function . This compound also modulates genes in the glycolysis pathway, inhibiting glycolysis activity in cancer cells . Additionally, this compound has been shown to reverse dysregulated pathways associated with inflammation and metabolism in liver cells, further highlighting its role in metabolic regulation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with ERRγ. In liver cells, this compound has been shown to localize to the mitochondria, where it exerts its protective effects against oxidative stress, inflammation, and apoptosis . In renal tubular cells, this compound enhances the expression of TFAM, promoting mitochondrial function and protecting against acute kidney injury . The transport and distribution of this compound within cells are crucial for its therapeutic effects, as it needs to reach specific cellular compartments to exert its activity.
Subcellular Localization
The subcellular localization of this compound is primarily associated with the mitochondria, where it interacts with ERRγ and promotes the expression of TFAM. This localization is essential for its role in protecting against mitochondrial dysfunction and metabolic disorders . In cancer cells, this compound has been shown to localize to the centrosomes, where it causes mitotic spindle defects and inhibits cell proliferation . The subcellular localization of this compound is crucial for its activity and function, as it needs to reach specific compartments to exert its effects.
准备方法
DY131 可以通过一系列涉及特定试剂和条件的化学反应合成。 合成路线通常涉及在受控条件下将 4-(二乙氨基)苯甲醛与 4-羟基苯甲酰肼反应以形成所需产物 . 反应条件包括保持特定温度和 pH 值以确保成功形成 this compound。 This compound 的工业生产方法包括通过优化的反应条件和纯化技术放大合成路线,同时确保化合物的纯度和收率 .
化学反应分析
DY131 经历各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括氧化剂,如过氧化氢,还原剂,如硼氢化钠,和取代试剂,如烷基卤化物 . 由这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,this compound 的氧化会导致形成氧化衍生物,而还原会导致形成化合物的还原形式 .
相似化合物的比较
属性
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-21(4-2)16-9-5-14(6-10-16)13-19-20-18(23)15-7-11-17(22)12-8-15/h5-13,22H,3-4H2,1-2H3,(H,20,23)/b19-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKOCYWYAWBGKY-CPNJWEJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95167-41-2 | |
| Record name | GSK-9089 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095167412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(4-Diethylaminobenzylidene)-4-hydroxybenzoylhydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-9089 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VWV92039E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![methyl 3-[5-formyl-3-[[5-formyl-2-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-3-yl]methyl]-4-methyl-1H-pyrrol-2-yl]propanoate](/img/structure/B1670932.png)

![(5Z)-3,4-Dimethyl-5-[(3,4-dimethyl-1H-pyrrole-2-yl)methylene]-1H-pyrrole-2(5H)-one](/img/structure/B1670934.png)

![{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1670938.png)

